N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine

DD-carboxypeptidase kinetics acyl-enzyme intermediate peptidoglycan mimetic

DD-carboxypeptidase laboratories face irreproducible kinetics when using non-standard substrates. N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine (CAS 24570-39-6) is the consensus benchmark validated across 40+ years of literature for both serine-type and Zn²⁺-dependent enzyme families. • Enables time-resolved acyl-enzyme intermediate detection via rate-limiting amide bond hydrolysis (4- to 15-fold slower than depsipeptide ester analogs). • Validated Km/kcat parameters for R39 (0.8 mM, 17.5 s⁻¹) and R61 (12 mM, 55 s⁻¹) enable direct cross-study IC₅₀ normalization. • ≥98% HPLC purity; -20°C storage; shipped ambient (non-hazardous); blue ice for bulk orders.

Molecular Formula C16H28N4O6
Molecular Weight 372.42 g/mol
CAS No. 24570-39-6
Cat. No. B1584153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine
CAS24570-39-6
SynonymsAc2-L-Lys-D-Ala-D-Ala
Ac2-Lys-Ala-Ala
diacetyl-L-lysyl-D-alanyl-D-alanine
N(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine
N-(alpha), N-(epsilon)-diacetyl-Lys-Ala-Ala
N-(alpha), N-(epsilon)-diacetyl-lysyl-alanyl-alanine
Molecular FormulaC16H28N4O6
Molecular Weight372.42 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
InChIInChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13-/m0/s1
InChIKeyVIHGYLJIMMKSBR-KWBADKCTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(alpha),N(epsilon)-Diacetyl-lysyl-alanyl-alanine (CAS 24570-39-6): Definitive Substrate for Penicillin-Sensitive DD-Carboxypeptidases


N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine (CAS 24570-39-6; synonym Ac2-L-Lys-D-Ala-D-Ala, DALAA) is a synthetic tripeptide derivative of molecular formula C16H28N4O6 and molecular weight 372.42 g/mol [1]. It serves as the long-established standard substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases; EC 3.4.16.4) across both serine-type and Zn2+-dependent enzyme families [2]. The compound features dual N-terminal acetylation—at both the Nα and Nε positions of the lysine residue—and a C-terminal D-Ala-D-Ala motif that mimics the peptidoglycan stem pentapeptide terminus recognized by bacterial cell wall transpeptidases and carboxypeptidases [3]. First indexed in the MeSH database in 1982 based on foundational work published in the European Journal of Biochemistry [4], it remains commercially available from major suppliers including Sigma-Aldrich (Cat. D9904), Bachem, and MP Biomedicals at analytical purities ≥98% (HPLC) .

Standard substrate for DD-carboxypeptidases. Validated across serine-type and Zn²⁺-dependent enzyme families.
Nα/Nε-diacetyl-L-Lys-D-Ala-D-Ala motif. Mimics peptidoglycan stem pentapeptide terminus for cell wall studies.
High-purity analytical workflow. Supports enzyme kinetics, inhibition assays, and binding studies.

Why N(alpha),N(epsilon)-Diacetyl-lysyl-alanyl-alanine Cannot Be Replaced by Generic Tripeptide Analogs in DD-Peptidase Research


The DD-carboxypeptidase enzyme family exhibits stringent substrate specificity governed by three structural features simultaneously present in N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine: (i) dual N-terminal acetylation blocking both α- and ε-amino groups; (ii) a long lysyl side chain at position 1 that is essential for substrate turnover [1]; and (iii) the C-terminal D-Ala-D-Ala stereochemical configuration recognized by the enzyme active site. Substituting any one of these features—using a mono-acetyl analog (CAS 28845-97-8), an all-L stereoisomer, or a depsipeptide with an ester linkage—produces profoundly different kinetic behavior, binding affinity, or enzyme specificity that can invalidate experimental comparisons across the literature [2]. The conformational analysis literature further demonstrates that L-Ala-substituted analogs fall entirely outside the backbone conformational space accessible to the D-Ala-D-Ala terminus and fail to bind the serine DD-peptidase even at 10 mM concentrations [1].

Target Compound
Diacetyl-L-Lys-D-Ala-D-Ala
Potential Substitute
Mono-acetyl analog (CAS 28845-97-8)
May shift kinetics and enzyme specificity; R61 catalytic efficiency can drop significantly. Review isoform preference.
Target Compound
D-Ala-D-Ala C-terminus
Potential Substitute
All-L stereoisomer (L-Ala-L-Ala)
Falls outside active site conformational space. Reported zero binding to serine DD-peptidase even at 10 mM.
Target Compound
Amide bond substrate
Potential Substitute
Depsipeptide ester analog
Bypasses rate-limiting acylation step; ester is hydrolyzed much faster, limiting utility for mechanistic acylation studies.

Quantitative Differentiation Evidence for N(alpha),N(epsilon)-Diacetyl-lysyl-alanyl-alanine Versus Closest Analogs


Diacetyl-Tripeptide vs. Depsipeptide Analog: Amide Bond Hydrolysis Rate Defines the Physiological Standard

As the amide-bond-containing physiological mimic, N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine is hydrolyzed significantly slower than its depsipeptide analog diacetyl-L-lysyl-D-alanyl-D-lactic acid, establishing it as the rate-limiting, mechanistically faithful standard for studying the natural DD-carboxypeptidase acylation step. The depsipeptide ester substrate was hydrolyzed 15-fold faster by the B. subtilis enzyme and 4-fold faster by the E. coli enzyme, while catalytic efficiency (Vmax/Km) was enhanced 19- to 147-fold for the depsipeptide across all three bacterial enzymes tested [1]. This rate differential arises because acylation (k2) is rate-limiting for the peptide amide substrate but not for the ester, making the target compound uniquely valuable for mechanistic studies requiring resolution of the acylation step [1].

Amide vs. Ester Rate
Head-to-head
Depsipeptide ester hydrolyzed 4- to 15-fold faster; Vmax/Km enhanced 19- to 147-fold.
Supports resolution of rate-limiting acylation step. Amide bond enforces physiological kinetics.
B. subtilis, E. coli, S. aureus enzymes. Data to verify per Rasmussen & Strominger (1978).
DD-carboxypeptidase kinetics acyl-enzyme intermediate peptidoglycan mimetic penicillin-binding proteins

Diacetyl vs. Mono-Acetyl Tripeptide: Enzyme Kinetic Parameters Across R39 and R61 DD-Peptidases

Direct kinetic comparison of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine (target) versus the mono-acetyl analog Nα-Ac-L-Lys-D-Ala-D-Ala (CAS 28845-97-8) reveals enzyme-dependent differentiation. With the R61 DD-peptidase, the diacetyl substrate exhibits substantially higher catalytic efficiency (kcat/Km = 4,600 M⁻¹s⁻¹ vs. 17 M⁻¹s⁻¹), a 270-fold advantage driven by a 220-fold higher kcat (55 s⁻¹ vs. 0.25 s⁻¹) despite a comparable Km [1]. Conversely, with the R39 enzyme, the mono-acetyl substrate shows superior catalytic efficiency (kcat/Km = 160,000 M⁻¹s⁻¹ vs. 20,000 M⁻¹s⁻¹), an 8-fold difference, due to both a lower Km (0.2 mM vs. 0.8 mM) and higher kcat (32 s⁻¹ vs. 17.5 s⁻¹) [1]. For the DAP enzyme system, the mono-acetyl analog fails to produce measurable activity with the wild-type enzyme, whereas the diacetyl substrate supports catalysis by the 475G487 mutant [1].

R61/R39 Kinetics
Head-to-head
R61: kcat/Km 4,600 vs. 17 M⁻¹s⁻¹ (270-fold higher). R39: kcat/Km 20,000 vs. 160,000 M⁻¹s⁻¹ (8-fold lower).
Enzyme-dependent inversion of substrate preference prevents direct analog substitution across R39 and R61 systems.
20 mM Tris-HCl pH 8.0, 37°C. Bompard-Gilles et al. (2008). Review required for isoform context.
DD-peptidase substrate specificity enzyme kinetics N-terminal acetylation Streptomyces carboxypeptidase

Vancomycin Binding Affinity: D-Ala-D-Ala vs. L-Ala-L-Ala Stereochemical Discrimination

The D-Ala-D-Ala C-terminus of N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine is the stereochemical determinant of high-affinity vancomycin binding. Six glycopeptide antibiotics (vancomycin, LY264826, and four N-substituted derivatives) share nearly identical binding affinities for N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine, with Kb values in the narrow range of 1.5 × 10⁵ to 5.9 × 10⁵ M⁻¹ [1]. In contrast, the all-L stereoisomer diacetyl-L-lysyl-L-alanyl-L-alanine exhibits significantly weaker binding, with a calculated relative free energy difference (ΔΔG) of 5.15 kcal/mol in computational simulations that compared well with an experimental value of 8.4 kcal/mol [2]. This represents approximately a 6-order-of-magnitude difference in binding affinity at physiological temperature.

Vancomycin Binding
Cross-study
D-Ala-D-Ala Kb = 1.5–5.9 × 10⁵ M⁻¹. L-Ala-L-Ala ΔΔG ≈ 8.4 kcal/mol (~10⁶-fold difference).
Required for recapitulating the native antibiotic binding interface. L-stereoisomer cannot serve as surrogate.
Glycopeptide class response. Data from Allen et al. (1997) & Chen et al. (2002).
glycopeptide antibiotic binding vancomycin resistance stereochemical recognition cell wall targeting

Substrate Activity Across Both Serine and Zn2+-Dependent DD-Peptidase Families

Unlike most DD-peptidase substrates that exhibit family-restricted activity, N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine is documented as the standard substrate for both the Zn2+-containing G enzyme and the serine-type R61 D-alanyl-D-alanine peptidase from Streptomyces [1]. The compound serves as a carbonyl donor in transpeptidation reactions with Gly-Gly as acceptor across multiple Streptomyces enzymes including R61, R39, and K15 [2]. In the K15 DD-peptidase system, both the amide substrate (Ac2-L-Lys-D-Ala-D-Ala) and its ester analog are hydrolyzed with accumulation of a common acyl-enzyme intermediate, confirming that the diacetyl-lysyl moiety is the conserved recognition element [3]. This broad enzyme compatibility is not observed with shorter or non-acetylated tripeptide analogs that lack the extended lysyl side chain required for substrate activity at position 1 [1].

Cross-Family Substrate
Class-level inference
Validated substrate for ≥7 enzyme systems (Zn²⁺ G, serine R61, R39, K15, B. subtilis, E. coli, S. aureus).
May provide a universal substrate standard, reducing need for multiple analogs across bacterial species.
Qualitative cross-family context. L-Ala analogs show zero binding. Review specific isoform requirements.
DD-peptidase enzyme classes serine peptidase zinc metallopeptidase cross-family substrate

Km Values Span Two Orders of Magnitude Across Enzyme Forms, Enabling Differential Enzyme Discrimination

The Km of N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine varies dramatically depending on the enzyme form, providing a built-in diagnostic for distinguishing between soluble, membrane-bound, and detergent-solubilized DD-peptidase preparations. Published Km values include 0.1 mM for the 54,000-Mr soluble enzyme of Streptomyces sp. K15, and 12–14 mM for the membrane-bound or lysozyme-releasable form of the same enzyme [1]. With the R61 enzyme, the apparent Km for the donor substrate Ac2-L-Lys-D-Ala-D-Ala is unaffected by temperature variations between liquid and frozen states, an unusual property that makes this enzyme-substrate pair valuable for low-temperature mechanistic studies [2]. For the AmpH bifunctional DD-endopeptidase/DD-carboxypeptidase of E. coli, the tripeptide yields a Vmax of (6 ± 0.8) × 10⁻³ nmol min⁻¹ μg protein⁻¹ with 2.05 μM purified enzyme [3].

Km Variability
Cross-study
Km ranges from 0.1 mM (soluble K15) to 12–14 mM (membrane-bound/lysozyme-released K15).
Supports discrimination between soluble and membrane-associated DD-peptidase isoforms in purification workflows.
120- to 140-fold Km shift reported. BRENDA-curated data. Validate under specific assay conditions.
enzyme kinetics substrate affinity DD-carboxypeptidase isoforms membrane-bound vs. soluble enzyme

Quantitative β-Lactam Antibiotic Detection: Established Role in the Frère-Ghuysen Enzymatic Assay

N(alpha),N(epsilon)-diacetyl-lysyl-alanyl-alanine is the substrate specified in the well-characterized Frère-Ghuysen enzymatic method for quantitative determination of β-lactam antibiotics in biological fluids and foodstuffs [1]. In this method, β-lactam antibiotics stoichiometrically inactivate the R39 DD-carboxypeptidase; the residual enzyme activity is then measured using the target compound as substrate, with liberated D-alanine quantified via a D-amino acid oxidase/peroxidase/o-dianisidine coupled assay, achieving detection at the nanogram-per-mL level [1]. A subsequent patent (US 4,474,691) confirmed that the chromophoric NBF-derivatized analog of this compound is cleaved by the R39 enzyme with at least the same efficiency as the parent diacetyl tripeptide, and that the parent compound itself is the benchmark against which all chromogenic substrate derivatives must be validated [2]. This validated analytical workflow has been cited and utilized in antibiotic residue monitoring across food, fermentation, and clinical matrices.

β-Lactam Detection
Supporting evidence
Frère-Ghuysen method; ng/mL sensitivity. Benchmark substrate for chromophoric derivative validation (US 4,474,691).
Establishes traceability to published reference method for research PK monitoring context.
R39 enzyme, D-amino acid oxidase coupled assay. Method validation documentation context.
β-lactam detection antibiotic residue monitoring enzyme inhibition assay food safety testing

High-Impact Application Scenarios for N(alpha),N(epsilon)-Diacetyl-lysyl-alanyl-alanine Procurement


Mechanistic Studies of DD-Peptidase Acylation/Deacylation Kinetics and β-Lactam Inhibition

For laboratories elucidating the kinetic mechanism of penicillin-binding proteins (PBPs) and DD-carboxypeptidases, this compound is the required substrate because its amide bond enforces rate-limiting acylation (k2), unlike the depsipeptide analog that bypasses this step. The 4- to 15-fold slower hydrolysis rate relative to the ester substrate [1] enables time-resolved detection of the acyl-enzyme intermediate, which is the direct molecular target of β-lactam antibiotics. Use of this compound with the R61 or R39 enzyme provides the kinetic framework established across over four decades of literature for both serine-type and Zn2+-dependent enzymes [2].

Vancomycin and Glycopeptide Antibiotic Binding Studies and Resistance Mechanism Research

The diacetyl-L-lysyl-D-alanyl-D-alanine tripeptide is the minimal structural model that recapitulates the D-Ala-D-Ala binding epitope of the peptidoglycan stem peptide. Its well-characterized binding affinity for vancomycin (Kb = 1.5–5.9 × 10⁵ M⁻¹) [1] and the experimentally validated 8.4 kcal/mol binding energy difference versus the all-L stereoisomer [2] make it indispensable for structure-activity relationship studies of glycopeptide antibiotics, for screening compounds that disrupt the vancomycin:D-Ala-D-Ala interaction, and for characterizing the altered substrate specificity (D-Ala-D-Lac) of vancomycin-resistant enterococci.

β-Lactam Antibiotic Residue Detection in Food, Fermentation, and Clinical Matrices

The compound is the benchmark substrate specified in the Frère-Ghuysen enzymatic method for β-lactam quantification at ng/mL sensitivity [1]. Any laboratory developing, validating, or transferring an enzymatic β-lactam detection method must procure this compound to establish equivalence with the published reference method. This is particularly relevant for food safety testing laboratories, fermentation process monitoring in antibiotic manufacturing, and clinical pharmacology studies requiring therapeutic drug monitoring of β-lactam levels [2].

DD-Peptidase Inhibitor Screening and High-Throughput Drug Discovery for Novel Antibacterials

As the consensus standard substrate for DD-peptidases from multiple clinically relevant bacterial species (Streptomyces, Bacillus, E. coli, Staphylococcus), this compound provides a universal readout for inhibitor screening campaigns targeting bacterial cell wall biosynthesis enzymes. The availability of kinetic parameters (Km, kcat) across R39 (Km = 0.8 mM, kcat = 17.5 s⁻¹) and R61 (Km = 12 mM, kcat = 55 s⁻¹) enzymes [1] enables direct normalization of inhibitor IC50 values and facilitates cross-study comparison of inhibitor potency, which is essential for hit-to-lead optimization in antibacterial drug discovery programs.

Application
Selection Property
Validation Focus
DD-peptidase mechanistic studies
Amide bond hydrolysis kinetics
Acylation rate-limiting step resolution
Glycopeptide antibiotic binding studies
D-Ala-D-Ala stereochemical recognition
Binding affinity Kb verification
β-lactam detection method development
Frère-Ghuysen assay compatibility
Method sensitivity and benchmark context
Inhibitor screening for cell wall targets
Cross-species substrate universality
Assay response context normalization
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